
1-(4-(4-Fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4-Fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropane ring, a fluorophenyl group, and an imidazole moiety, making it an interesting subject for research in organic chemistry and pharmacology.
准备方法
The synthesis of 1-(4-(4-Fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-fluorophenylacetonitrile with 1-bromo-2-chloroethane in the presence of a base such as sodium hydroxide and a phase transfer catalyst like benzyltriethylammonium chloride. The reaction mixture is heated to facilitate the formation of the cyclopropane ring .
化学反应分析
1-(4-(4-Fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
科学研究应用
1-(4-(4-Fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-(4-Fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The imidazole moiety can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
相似化合物的比较
1-(4-(4-Fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
1-(4-Fluorophenyl)cyclopropane-1-carbonitrile: This compound lacks the imidazole moiety, making it less versatile in biological applications.
1-(4-Chlorophenyl)cyclopropane-1-carbonitrile: The chlorine atom provides different reactivity compared to the fluorine atom, affecting the compound’s chemical behavior.
1-(4-Nitrophenyl)cyclopropane-1-carbonitrile: The nitro group introduces additional reactivity, making this compound useful in different synthetic applications.
These comparisons highlight the unique features of this compound, particularly its imidazole moiety and fluorophenyl group, which contribute to its diverse applications and reactivity.
属性
分子式 |
C13H10FN3 |
|---|---|
分子量 |
227.24 g/mol |
IUPAC 名称 |
1-[4-(4-fluorophenyl)imidazol-1-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C13H10FN3/c14-11-3-1-10(2-4-11)12-7-17(9-16-12)13(8-15)5-6-13/h1-4,7,9H,5-6H2 |
InChI 键 |
IBJSKGDSXXILMQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C#N)N2C=C(N=C2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-[(2-Fluorophenyl)methoxy]phenyl)ethan-1-amine](/img/structure/B15236083.png)
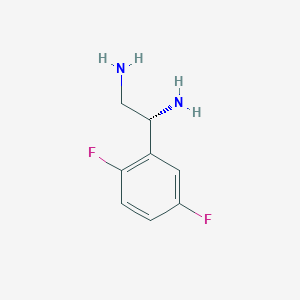

![(1-Trityl-1H-pyrazolo[4,3-C]pyridin-3-YL)methanol](/img/structure/B15236092.png)
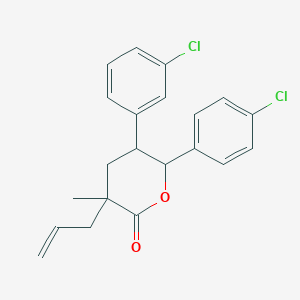

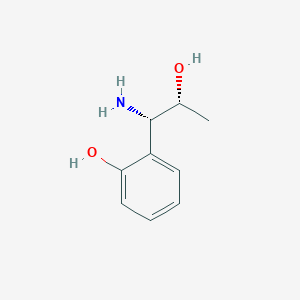
![2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid](/img/structure/B15236116.png)
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236128.png)
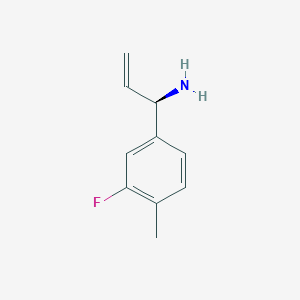
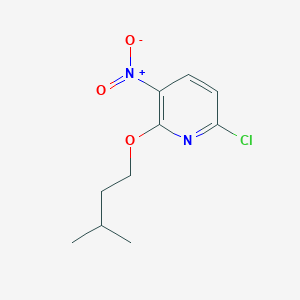
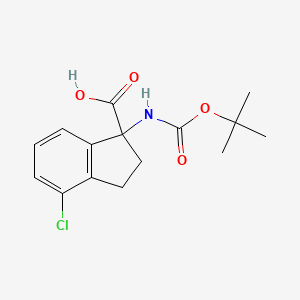
![2-[(1S,2S,6R,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride](/img/structure/B15236168.png)
![Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15236175.png)
